![molecular formula C25H46O22P4 · 4Na B1154684 PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)](/img/no-structure.png)
PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)
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Overview
Description
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. The short fatty acid chains of this analog give it different physical properties including high solubility in aqueous media compared to naturally occurring PtdIns-(3,4,5)-P3. PtdIns are phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3). Phosphorylation of PtdIns-(4,5)-P2 by phosphoinositide (PI)-3-kinase initiates an intricate signalling cascade at the fore front of scientific research.
Scientific Research Applications
Regulation of Cellular Processes
PtdIns-(3,4,5)-P3 plays a crucial role in regulating various cellular processes. For instance, it is involved in the activation of growth factor receptor tyrosine kinases, leading to elevated cellular levels of PtdIns(3,4,5)P3. This polyphosphoinositide activates ADP ribosylation factor guanine nucleotide exchange factors (ARFs), which are known regulators of intracellular membrane trafficking (Klarlund et al., 1998).
Role in Chemotaxis
PtdIns-(3,4,5)-P3 is a key signaling molecule in chemotaxis – the directed movement of cells toward chemoattractants. It activates the reorganization of the actin cytoskeleton at the leading edge of migrating cells, influencing cellular motility and response to external stimuli (Chun-Lin Chen & Iijima, 2012).
Cancer Research
In the context of cancer research, PtdIns-(3,4,5)-P3 has been studied for its role in cell growth signaling. The tumor suppressor PTEN, for instance, dephosphorylates PtdIns(3,4,5)P3, affecting insulin-induced PtdIns(3,4,5)P3 production and potentially influencing cancer pathways (Maehama & Dixon, 1998).
Intracellular and Nuclear Localization
PtdIns-(3,4,5)-P3 exhibits significant presence in nuclear matrix and plasma membranes. This distribution has implications for understanding the versatility of PI 3-kinase signaling and the functions of PTEN in the nucleus (Lindsay et al., 2006).
Metabolic Disorders
PtdIns-(3,4,5)-P3 signaling plays a crucial role in the regulation of cell metabolism, and dysregulation in its metabolism is associated with various metabolic diseases including obesity and diabetes (Manna & Jain, 2015).
properties
Product Name |
PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt) |
---|---|
Molecular Formula |
C25H46O22P4 · 4Na |
Molecular Weight |
914.5 |
InChI |
InChI=1S/C25H50O22P4.4Na/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35;;;;/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,3 |
InChI Key |
HKEJKRRMHQTDJY-JQCOAGCCSA-J |
SMILES |
O=C(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O[P+]([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCC)=O)CCCCCCC.[Na+].[Na].[Na+].[Na] |
synonyms |
DOPI-3,4,5-P3; Phosphatidylinositol-3,4,5-trisphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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